2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid
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Overview
Description
2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid typically involves the cyclization of o-phenylenediamine with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chlorine atom in the structure can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds.
Scientific Research Applications
2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid has a wide range of applications in scientific research, including:
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid can be compared with other benzimidazole derivatives such as:
2-(1H-benzo[d]imidazol-2-yl)acetic acid: Lacks the chlorine atom, which may result in different chemical reactivity and biological activity.
2-(2-Methyl-1H-benzo[d]imidazol-5-yl)acetic acid: Contains a methyl group instead of a chlorine atom, leading to variations in its chemical properties and applications.
2-(2-Nitro-1H-benzo[d]imidazol-5-yl)acetic acid:
The unique presence of the chlorine atom in this compound distinguishes it from these similar compounds, potentially enhancing its chemical reactivity and expanding its range of applications.
Biological Activity
2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
- Molecular Formula : C9H7ClN2O2
- Molecular Weight : 210.62 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Synthesis : The compound appears to inhibit the synthesis of essential proteins in various microorganisms, suggesting antimicrobial properties.
- Interference with Cell Division : In cancer research, it is believed to interfere with mitotic processes, potentially inducing apoptosis in malignant cells.
- Reactive Oxygen Species (ROS) Generation : Similar to other benzimidazole derivatives, it may induce oxidative stress leading to DNA damage and cell death.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of benzimidazole derivatives, including this compound. The compound has shown efficacy against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in the context of:
- Lymphoma : It has been reported to target BCL6, a transcriptional repressor involved in the tumorigenesis of germinal center B-cells. Inhibitors have shown the ability to degrade BCL6 and reduce cell viability in lymphoma models .
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
SU-DHL-4 | 15 | BCL6 degradation | |
A375 (melanoma) | 10 | ROS generation and apoptosis |
Comparative Analysis
When compared with other compounds such as 2-(5-bromo-1H-benzo[d]imidazol-2-yl)acetic acid, the chloro derivative exhibits unique reactivity due to the presence of chlorine, which can influence both its biological activity and synthetic utility.
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | Moderate against Gram-positive bacteria | Effective against lymphoma |
2-(5-Bromo-1H-benzo[d]imidazol-2-yl)acetic acid | High against Gram-negative bacteria | Less effective than chloro derivative |
Case Studies
- Lymphoma Treatment : A study demonstrated that oral administration of a benzimidazole derivative led to significant reductions in tumor size in xenograft models, highlighting the therapeutic potential of compounds like this compound .
- Melanoma Sensitization : Research indicated that complexes derived from benzimidazole showed enhanced sensitivity of melanoma cells towards radiation therapy by inducing ROS and subsequent apoptotic pathways .
Properties
Molecular Formula |
C9H7ClN2O2 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
2-(2-chloro-3H-benzimidazol-5-yl)acetic acid |
InChI |
InChI=1S/C9H7ClN2O2/c10-9-11-6-2-1-5(4-8(13)14)3-7(6)12-9/h1-3H,4H2,(H,11,12)(H,13,14) |
InChI Key |
MEZXFGUKNRLWMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)NC(=N2)Cl |
Origin of Product |
United States |
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